2-[2-(Propan-2-yl)phenoxy]benzonitrile
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Overview
Description
2-[2-(Propan-2-yl)phenoxy]benzonitrile is an organic compound with the molecular formula C16H15NO It is characterized by the presence of a benzonitrile group attached to a phenoxy group, which is further substituted with a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Propan-2-yl)phenoxy]benzonitrile typically involves the reaction of 2-(propan-2-yl)phenol with 2-bromobenzonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere. The reaction conditions usually include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding ketones or alcohols.
Reduction: The nitrile group in the compound can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxybenzonitriles.
Scientific Research Applications
2-[2-(Propan-2-yl)phenoxy]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[2-(Propan-2-yl)phenoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and benzonitrile groups can facilitate binding to active sites, while the isopropyl group may enhance the compound’s lipophilicity, aiding in membrane permeability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-[2-(Propan-2-yl)phenoxy]benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
2-[2-(Propan-2-yl)phenoxy]benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
2-[2-(Propan-2-yl)phenoxy]benzyl alcohol: Features a hydroxyl group in place of the nitrile group.
Uniqueness: 2-[2-(Propan-2-yl)phenoxy]benzonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. The combination of the phenoxy and isopropyl groups also contributes to its unique chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(2-propan-2-ylphenoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12(2)14-8-4-6-10-16(14)18-15-9-5-3-7-13(15)11-17/h3-10,12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRJLRHWYJHQPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=CC=CC=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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